2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
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Overview
Description
2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate tetracyclic framework, which includes multiple heteroatoms such as oxygen, nitrogen, and sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the pyrrolidin-1-ylethanone moiety. Key reaction conditions include:
Temperature: Controlled heating to facilitate specific reaction steps.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for yield and purity, with stringent control over reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidin-1-ylethanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-phenylacetamide
- 1-(4-chlorophenyl)-2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanylethanone
Uniqueness
The uniqueness of 2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone lies in its specific structural arrangement and the presence of the pyrrolidin-1-ylethanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H22N4O3S/c1-20(2)8-14-12(9-26-20)7-13-16-17(27-18(13)23-14)19(22-11-21-16)28-10-15(25)24-5-3-4-6-24/h7,11H,3-6,8-10H2,1-2H3 |
InChI Key |
BZYYXCGRGCTBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC(=O)N5CCCC5)C |
Origin of Product |
United States |
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